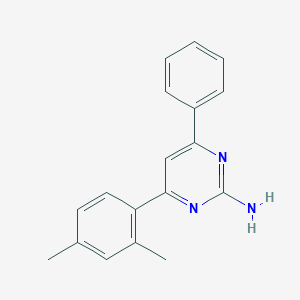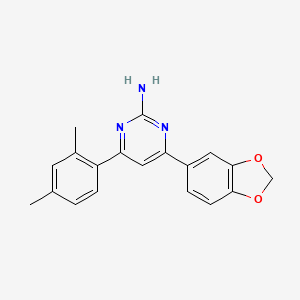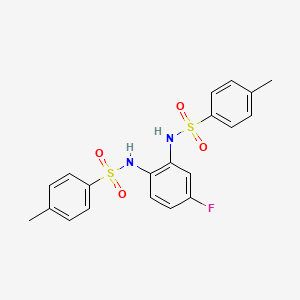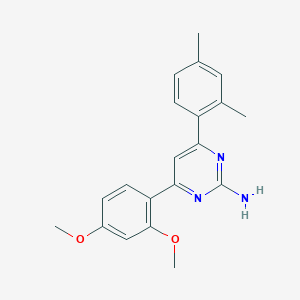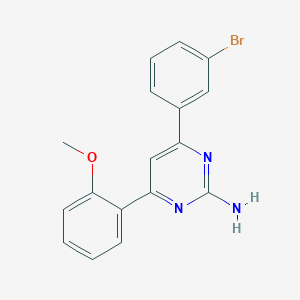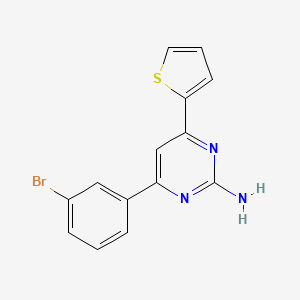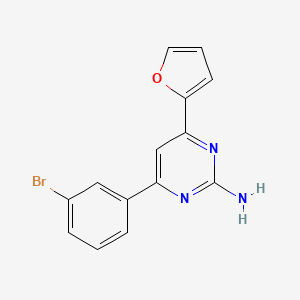
4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is an organic compound belonging to the class of heterocyclic compounds. It is a brominated pyrimidin-2-amine derivative and is composed of two fused rings, a pyrimidine and a furan. The compound has a molar mass of 290.09 g/mol and a melting point of 174-176 °C. It is a colorless solid and is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used in various studies as an inhibitor for the enzyme tyrosinase. It has also been used as a ligand for the binding of metal ions, such as copper and zinc, to proteins. In addition, the compound has been used to study the binding of drugs to their target proteins.
Wirkmechanismus
The mechanism of action of 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosinase. Tyrosinase is an enzyme involved in the production of melanin, which is responsible for the pigmentation of skin and hair. Inhibition of tyrosinase leads to a decrease in melanin production, resulting in a lighter skin tone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine are not yet fully understood. However, it has been reported to act as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Inhibition of tyrosinase leads to a decrease in melanin production, resulting in a lighter skin tone. In addition, the compound has been used to study the binding of drugs to their target proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine in laboratory experiments is that it is a relatively stable compound and can be synthesized easily. The compound is also soluble in water and organic solvents, making it easy to work with in the laboratory. However, the compound is toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the research and development of 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. In addition, further studies could be conducted to explore the potential of the compound as a therapeutic agent. Finally, further research could be conducted to optimize the synthesis of the compound and to develop new methods for its production.
Synthesemethoden
The synthesis of 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine has been reported in several studies. The synthesis involves the reaction of 4-bromoaniline with furan-2-carbaldehyde in the presence of a base. The reaction is usually conducted in anhydrous conditions and the product is isolated by column chromatography.
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYXMIYSTQGBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



